Chdmdve

Description

Contextualization within Vinyl Ether Chemistry

Vinyl ethers are a class of organic compounds featuring a vinyl group (CH₂=CH-) directly linked to an oxygen atom (R-O-CH=CH₂). fiveable.mewikipedia.org This structural motif renders them highly reactive, particularly in polymerization reactions. fiveable.me Vinyl ethers can undergo chain-growth polymerization, leading to the formation of polymers with high molecular weights. fiveable.me Their reactivity, coupled with properties like low viscosity and the capacity to form cross-linked networks, makes them valuable in various industrial applications, including coatings, adhesives, and plastics. fiveable.me

Vinyl ethers can be synthesized through various methods, including the reaction of alcohols with acetylene (B1199291), known as the Reppe synthesis, or by iridium-catalyzed transesterification of vinyl esters with alcohols. fiveable.mewikipedia.org Historically, divinyl ether was first prepared in 1887. encyclopedia.pubwikipedia.org The development of vinyl ether synthesis has seen contributions from various researchers, with notable advancements in methods for obtaining vinyl ethers without the need for diluting acetylene with inert gases. multijournals.orgmultijournals.org

CHDMDVE fits within this class as a divinyl ether, meaning it contains two vinyl ether groups. This bifunctionality is crucial as it allows this compound to act as a crosslinking agent or a monomer in the synthesis of branched or network polymers. cymitquimica.comguidechem.com Other examples of divinyl ethers include ethylene (B1197577) glycol divinyl ether, diethylene glycol divinyl ether, and 1,4-butanediol (B3395766) divinyl ether. googleapis.com

Historical Development and Initial Syntheses of this compound

While the general history of vinyl ether synthesis dates back to the late 19th century, the specific historical development and initial syntheses of this compound are closely tied to the broader advancements in polymer chemistry and the demand for monomers with specific structural characteristics. The synthesis of this compound typically involves the vinylation of 1,4-cyclohexanedimethanol (B133615) (CHDM). wikipedia.org CHDM itself is produced by the hydrogenation of dimethyl terephthalate (B1205515) or terephthalic acid, yielding a mixture of cis and trans isomers. wikipedia.org

The vinylation of diols like CHDM to produce divinyl ethers can be achieved through reactions that introduce the vinyl ether functionality. Early methods for synthesizing vinyl ethers involved reactions with acetylene under basic conditions. wikipedia.org More modern approaches may involve transvinylation reactions. The precise initial synthesis route for this compound is often linked to industrial patent literature as its primary applications lie in polymer production.

Significance of this compound in Contemporary Polymer Science and Materials Engineering

This compound holds significant importance in contemporary polymer science and materials engineering due to its unique structure and reactivity. As a divinyl ether monomer, it is particularly valuable as a crosslinking agent in various polymerization systems, including cationic and radical polymerization. cymitquimica.comguidechem.com The presence of the rigid cyclohexane (B81311) ring contributes to the mechanical strength and thermal stability of the resulting polymer networks. cymitquimica.comguidechem.com

Its applications span across several areas:

Crosslinking Agent: this compound is widely used to create cross-linked polymers, which exhibit enhanced mechanical properties, chemical resistance, and thermal stability compared to linear polymers. cymitquimica.comguidechem.com This is particularly relevant in the production of resins, coatings, and adhesives. cymitquimica.comguidechem.com

Reactive Diluent: In formulations such as UV-curable coatings and inks, this compound can function as a reactive diluent, reducing viscosity while also participating in the polymerization process, thereby becoming part of the final polymer network. guidechem.combasf.comspecialchem.com

Monomer for Specialty Polymers: this compound can be used as a monomer in the synthesis of specialty polymers with tailored properties for specific applications. guidechem.com For instance, it has been employed in the synthesis of star-shaped poly(vinyl ether)s with narrow molecular weight distributions via living cationic polymerization. nih.gov Research has shown that the structure of divinyl compounds like this compound and the reaction conditions are key factors in achieving high yields and controlled polymer architectures. nih.gov

Materials with Specific Properties: Copolymers incorporating this compound have been explored for materials requiring specific electrical or mechanical properties. For example, it has been used as a vinyl group monomer (cross-linker) in the formation of polymer thin films exhibiting stretchability and dielectric properties when copolymerized with acrylate-based monomers. kaist.ac.krgoogle.com

Research findings highlight the versatility of this compound in different polymerization systems. Studies on interfacial free radical polymerization have shown the ability of this compound to polymerize with comonomers like maleic acid to produce thin films. acs.org The ratio of this compound to the comonomer can influence the yield and properties of the resulting crosslinked film. acs.org

The reactivity of this compound in polymerization has also been compared to other vinyl ethers in studies evaluating photoreactivity in resin systems, demonstrating its participation in network formation under appropriate conditions. researchgate.net The incorporation of this compound into polymer matrices contributes to the development of advanced materials with enhanced performance characteristics for diverse industrial and technological applications. guidechem.com

Here is a table summarizing some properties of this compound:

| Property | Value | Source |

| CAS Number | 17351-75-6 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₂₀O₂ | cymitquimica.comnih.gov |

| Molecular Weight | 196.29 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Refractive Index | n²⁰/D 1.472 (lit.) | sigmaaldrich.com |

| Boiling Point | 126 °C/14 mmHg (lit.) | sigmaaldrich.com |

| Density | 0.919 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Solubility | Moderate in organic solvents, less in water | cymitquimica.comguidechem.com |

Table 1: Selected Properties of this compound

Below is an interactive table presenting data on the yield of polymer film formed from the polymerization of this compound and maleic acid at different monomer ratios, based on detailed research findings. acs.org

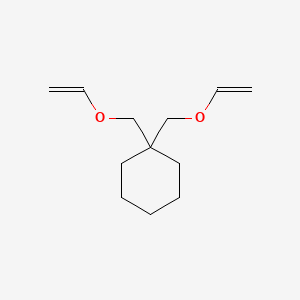

Structure

3D Structure

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1,1-bis(ethenoxymethyl)cyclohexane |

InChI |

InChI=1S/C12H20O2/c1-3-13-10-12(11-14-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2 |

InChI Key |

HIYIGPVBMDKPCR-UHFFFAOYSA-N |

Canonical SMILES |

C=COCC1(CCCCC1)COC=C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Cyclohexanedimethanol Divinyl Ether Chdmdve

Established Synthetic Routes for CHDMDVE Production

The synthesis of vinyl ethers, including divinyl ethers like this compound, is commonly achieved through the vinylation of alcohols. A historically significant and established method for preparing vinyl ethers from diols is the Reppe vinylation. This process involves the reaction of an alcohol with acetylene (B1199291) (ethyne) in the presence of a strong base catalyst, such as potassium hydroxide (B78521). google.com

For the synthesis of Cyclohexanedimethanol Divinyl Ether, the starting material is 1,4-cyclohexanedimethanol (B133615), a diol with hydroxyl groups attached to methylene (B1212753) linkers on a cyclohexane (B81311) ring. The Reppe vinylation of 1,4-cyclohexanedimethanol with ethyne (B1235809) and potassium hydroxide catalyst yields a mixture containing both the monovinyl ether and the divinyl ether (this compound). google.com

The general reaction can be represented as follows:

1,4-Cyclohexanedimethanol + Ethyne (C₂H₂) + Base Catalyst → Mixture of 1,4-Cyclohexanedimethanol Monovinyl Ether and 1,4-Cyclohexanedimethanol Divinyl Ether

The desired divinyl ether product, this compound, can be separated from the reaction mixture, typically by distillation. google.com This method has been a foundational approach for the production of various vinyl ethers on an industrial scale.

This compound is commercially available from various chemical manufacturers, indicating the existence of established, scalable production methods. ulprospector.comdokumen.pubepo.org

Emerging Synthetic Strategies for this compound

While the Reppe vinylation is an established route, the specific details of emerging synthetic strategies exclusively for this compound are not extensively detailed in the immediately available literature. Research in synthetic chemistry continuously explores new methodologies for creating diverse organic compounds, including vinyl ethers. These advancements often focus on improving efficiency, selectivity, and sustainability.

Emerging strategies in general organic synthesis and the synthesis of vinyl ethers might involve alternative catalytic systems, such as transition metal catalysts, or different vinylic sources besides acetylene, such as transvinylation reactions using other vinyl ethers. However, the application of these specific emerging strategies to the synthesis of this compound is not prominently reported in the gathered information. The focus in the literature concerning this compound often lies in its polymerization behavior and applications rather than novel synthetic routes to the monomer itself.

Comparative Analysis of Synthetic Efficiencies and Scalability for this compound

Green Chemistry Approaches in this compound Synthesis

Specific applications of green chemistry principles directly to the synthesis of this compound are not explicitly described in the consulted literature. However, the principles of green chemistry are increasingly being applied across the chemical industry to develop more sustainable processes. sioc-journal.cnrtu.lvdiamond.ac.ukgoogleapis.com

Relevant green chemistry considerations for the synthesis of vinyl ethers like this compound could include:

Atom Economy: Designing reactions that incorporate a maximum proportion of the atoms from the starting materials into the final product, minimizing waste. sioc-journal.cndiamond.ac.ukgoogleapis.com

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or ideally, solvent-free reaction conditions, and minimizing the use of auxiliary substances. diamond.ac.ukgoogleapis.com

Catalysis: Employing selective catalytic methods rather than stoichiometric reagents to reduce waste and improve efficiency. sioc-journal.cndiamond.ac.uk

Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure when possible. diamond.ac.uk

The Reppe vinylation, while established, may not fully align with all green chemistry principles, particularly regarding the use of acetylene and strong bases. Future research or industrial process development for this compound synthesis might explore greener alternatives, such as transvinylation catalyzed by more environmentally friendly catalysts or reactions conducted in alternative reaction media. However, specific examples of such green chemistry applications for this compound synthesis were not found in the available search results.

Physical Properties of this compound

Based on available data, some physical properties of this compound are listed below:

| Property | Value | Source |

| CAS Number | 17351-75-6 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₀O₂ | sigmaaldrich.com |

| Molecular Weight | 196.29 g/mol | sigmaaldrich.com |

| Boiling Point | 126 °C at 14 mmHg | sigmaaldrich.com |

| Density | 0.919 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n²⁰/D 1.472 | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Solubility | Soluble in organic solvents | cymitquimica.com |

| Water Solubility | Less soluble in water | cymitquimica.com |

Polymerization Mechanisms and Kinetics of Cyclohexanedimethanol Divinyl Ether Chdmdve

Cationic Polymerization of CHDMDVE Systems

Cationic polymerization is a chain-growth polymerization method initiated by a cationic initiator that transfers a charge to a monomer, rendering it reactive for subsequent monomer additions wikipedia.org. Vinyl ethers, including this compound, are suitable monomers for cationic polymerization due to the electron-donating nature of the alkoxy group, which stabilizes the developing positive charge on the propagating species wikipedia.org.

Mechanism of Cationic Initiation and Propagation with Vinyl Ethers

Cationic polymerization of vinyl ethers is typically initiated by strong acids, which can be Brønsted or Lewis acids mit.edufujifilm.com. Protonic acids like HClO₄ or CF₃SO₃H can directly protonate the vinyl ether double bond, generating a carbocation that serves as the initiating species mit.edufujifilm.com. Lewis acids, often used in conjunction with a co-initiator (like water or an alcohol), form a complex that generates the initiating cation mit.edu.

The propagation step involves the repeated addition of monomer molecules to the growing carbocation chain end mit.edu. This process regenerates the reactive carbocation at the end of the newly added monomer unit, allowing the chain to continue growing mit.edulibretexts.org.

Simplified Cationic Polymerization Mechanism of Vinyl Ethers:

Initiation: HA + CH₂=CHOR → H-CH₂-⁺CHOR A⁻ (Protonic acid initiation) Lewis Acid + R'X → [R'⁺ Lewis Acid-X⁻] (Lewis acid initiation) [R'⁺ Lewis Acid-X⁻] + CH₂=CHOR → R'-CH₂-⁺CHOR [Lewis Acid-X⁻]

Propagation: Pₙ-⁺CHOR A⁻ + CH₂=CHOR → Pₙ-CH₂-CHOR-CH₂-⁺CHOR A⁻

where HA is a protonic acid, R'X is a co-initiator, Pₙ represents the polymer chain of length n, and A⁻ is the counterion.

Vinyl ether cationic polymerization is known for its high reactivity and can be sensitive to impurities, particularly water, which can act as a chain transfer agent or terminate the growing chain mit.edunih.gov. Chain transfer can also occur to the monomer or solvent mit.edu. The nature of the counterion significantly influences the polymerization rate and the degree of control over the molecular weight and architecture wikipedia.orgmit.edu. A less nucleophilic counterion allows for a more separated ion pair or free ions, leading to faster propagation rates wikipedia.orgmit.edu.

Role of Photoinitiators in this compound Cationic Photopolymerization

Photoinitiators play a crucial role in initiating cationic polymerization upon exposure to light, typically UV light eu-japan.eumdpi.comaalchem.com. Cationic photoinitiators, such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), generate a strong acid upon irradiation mdpi.comaalchem.comdeuteron.com. This acid then initiates the cationic polymerization of monomers like this compound mdpi.comaalchem.com.

Mechanism of Photoinitiator Action (Onium Salts):

Photoinitiator (e.g., Ar₂I⁺ MtXₙ⁻) + hν → Acid (e.g., H⁺ MtXₙ⁻)

Acid + Monomer → Initiating Cation

The use of photoinitiators allows for rapid polymerization and curing, often used in coatings, adhesives, and inks aalchem.comitu.edu.tr. A key advantage of cationic photopolymerization, particularly with monomers like vinyl ethers and epoxides, is the "dark cure" effect, where polymerization continues after the light source is removed due to the long-lived nature of the cationic species deuteron.comuvebtech.com. This allows for curing in areas not directly exposed to light deuteron.com.

Influence of Co-monomers (e.g., Epoxides, Oxetanes, Hydroxyl-Functionalized Compounds) on this compound Polymerization Kinetics

The polymerization kinetics of this compound in cationic systems can be significantly influenced by the presence of co-monomers. This compound is often copolymerized with other cyclic ethers like epoxides (oxiranes) and oxetanes uvebtech.comcapes.gov.brtoagosei.co.jp.

Epoxides and Oxetanes: Combining vinyl ethers with epoxides and oxetanes is common in cationic photopolymerization uvebtech.comcapes.gov.brtoagosei.co.jp. Oxetanes generally exhibit faster polymerization rates compared to epoxides in cationic systems, although they may have a longer induction period toagosei.co.jp. The co-polymerization of oxetanes with epoxides can accelerate the polymerization of the oxetane (B1205548) rings toagosei.co.jp. The relative reactivity of epoxides and oxetanes is influenced by factors such as basicity and ring strain toagosei.co.jp. The addition of oxetanes to epoxide formulations can enhance kinetics and improve physical properties uvebtech.com.

Hydroxyl-Functionalized Compounds: Hydroxyl-functionalized compounds can influence cationic polymerization kinetics. In some cationic ring-opening polymerizations, alcohols can act as chain transfer agents, affecting the molecular weight and potentially accelerating the curing speed deuteron.comrsc.org. In the cationic ring-opening polymerization of epoxy monomers, water can lead to the formation of diols, which can then react with protonated epoxides mdpi.com. The presence of hydroxyl groups has been shown to lead to slightly higher critical free volumes for the onset of diffusion-controlled phenomena in polymerization rsc.org.

Factors Affecting Polymerization Rate and Conversion in this compound Systems

Several factors influence the rate and conversion in cationic polymerization of this compound:

Initiator Concentration and Type: The concentration and type of cationic initiator significantly impact the polymerization rate researchgate.net. Stronger acids generated by the initiator generally lead to faster polymerization mit.edu.

Monomer Concentration: Higher monomer concentration typically leads to a faster polymerization rate acs.org.

Temperature: Increasing temperature generally increases the rate of polymerization, although it can also increase the rate of chain transfer and termination reactions, potentially affecting control and final conversion acs.orgmit.edu.

Solvent Polarity: The polarity of the solvent affects the separation of the ion pair and free ions; more polar solvents can lead to faster propagation rates due to a higher concentration of more reactive free ions wikipedia.orgmit.edumdpi.com.

Presence of Water and Impurities: Cationic polymerization is highly sensitive to water and other nucleophilic impurities, which can reduce the polymerization rate and limit conversion by terminating or transferring the growing chains mit.edunih.gov.

Diffusion Limitations: As polymerization progresses and the viscosity of the system increases, diffusion limitations can affect the mobility of reactive species, slowing down the polymerization rate and limiting the ultimate conversion, especially in highly crosslinked systems acs.org.

Free Radical Polymerization Involving this compound

While vinyl ethers are more commonly associated with cationic polymerization, they can participate in free radical polymerization under specific conditions, particularly in copolymerization with electron-accepting monomers.

Interfacial Free Radical Polymerization of this compound with Specific Co-monomers (e.g., Maleic Acid)

This compound has been shown to undergo interfacial free radical polymerization, specifically in alternating copolymerization with maleic acid (MA) acs.orgacs.org. This process can occur at the interface between two immiscible phases, such as an oil/water interface acs.orgacs.org.

In the interfacial free radical polymerization of this compound with maleic acid, the monomers, one hydrophobic (this compound) and one hydrophilic (maleic acid), are dissolved in a two-layer oil/water mixture acs.orgacs.org. A free radical initiator, such as AIBN, is typically dissolved in the oil phase acs.org. The polymerization occurs at the interface, leading to the formation of a thin polymer film acs.orgacs.org.

Alternating Free Radical Copolymerization of this compound and Maleic Acid:

Initiation by a free radical initiator generates radical species. Propagation involves the alternating addition of maleic acid and this compound monomers to the growing radical chain. The electron-rich vinyl ether (this compound) and the electron-accepting maleic acid favor alternating addition mdpi.com.

The use of this compound, which contains two vinyl ether groups, acts as a crosslinker in this system, resulting in the formation of a crosslinked alternating copolymer network acs.org.

Research findings indicate that the reaction time and the ratio of this compound to maleic acid affect the yield and properties of the resulting polymer film acs.org. At higher temperatures, a faster reaction rate is observed, but a limiting yield of crosslinked film may be reached, potentially due to the film preventing further transport of monomer or initiator acs.org. Varying the ratio of this compound:MA can influence the yield, with a maximum film yield observed at an intermediate ratio acs.org. This is hypothesized to be related to the formation of a less crosslinked network that can be swollen with more monomer or effects from the higher monomer concentration at the interface acs.org.

Table 1: Effect of this compound:MA Ratio on Polymer Film Yield in Interfacial Free Radical Polymerization acs.org

| This compound:MA Ratio | Polymer Film Yield (%) |

| 0.25:1 | ~10 |

| 0.5:1 | ~15 |

| 1:1 | ~10 |

Note: Data is approximate based on visual interpretation of a graph.

This interfacial polymerization technique offers a method to produce thin polymer films with potential applications in areas like membrane separations acs.orgacs.org.

Kinetic Studies of Film Formation and Polymer Yield in Interfacial this compound Polymerization

Interfacial polymerization is a method used to create thin polymer films at the interface between two immiscible phases, typically two liquid solutions or a liquid and a gas. nih.gov This technique allows for the formation of polymers with high molecular weights and excellent uniformity under mild conditions. nih.gov The kinetics of film formation and the resulting polymer yield in interfacial polymerization are influenced by factors such as monomer concentration, diffusion rates across the interface, and reaction rates. uc.edu

While general principles of interfacial polymerization kinetics are well-established, specific detailed kinetic studies focusing solely on this compound in this context were not extensively found within the search results. However, studies on interfacial polymerization of other monomers, such as polyaniline or polyamides, highlight the critical role of monomer diffusion and reactivity at the interface in determining film thickness, morphology, and polymer yield. nih.govuc.edu For instance, the formation of polyamide membranes via interfacial polymerization involves complex kinetics where monomer diffusion through the forming film plays a significant role in the final structure and properties. uc.edu Similarly, in the spray-assisted interfacial polymerization of polyaniline, the interface created by spraying significantly impacts the polymerization process and the resulting film properties. nih.gov Applying these principles, the concentration of this compound at the interface, its diffusion rate from the organic or aqueous phase (depending on the system), and its reaction rate with a co-monomer at the interface would be critical parameters governing the kinetics of film formation and the ultimate polymer yield when this compound is used in interfacial polymerization.

Thiol-Ene Click Chemistry with this compound as the 'Ene' Component

Thiol-ene reactions are a class of click chemistry reactions that involve the addition of a thiol group (R-SH) to an alkene (C=C) to form a thioether (R-S-C-C-H). wikipedia.orgalfa-chemistry.com This reaction is highly efficient, can proceed rapidly under mild conditions, and is often initiated by UV light or radicals. wikipedia.orgalfa-chemistry.comnih.gov Thiol-ene chemistry is widely used in polymer synthesis, surface modification, and biomaterial development due to its controlled nature and the formation of uniform networks. wikipedia.orgnih.gov this compound, with its two vinyl ether groups, can function as a versatile 'ene' component in thiol-ene click chemistry, allowing for the formation of cross-linked polymer networks when reacted with multifunctional thiols. dokumen.pub

Reaction Mechanism and Efficiency in Thiol-Ene Networks Utilizing this compound

The radical-mediated thiol-ene reaction typically proceeds via a step-growth mechanism involving initiation, propagation, and chain transfer steps. wikipedia.orgalfa-chemistry.com A radical initiator generates a thiyl radical from the thiol. This thiyl radical then adds to the double bond of the ene (this compound in this case), forming a carbon-centered radical. This carbon-centered radical can then abstract a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the thioether linkage. wikipedia.orgalfa-chemistry.comchem-station.com This chain transfer step is crucial in thiol-ene polymerizations and contributes to the formation of homogeneous networks. wikipedia.orgnih.gov

Effects of Thiol-Ene Stoichiometry on this compound Network Formation

The stoichiometry of thiol and ene functional groups plays a critical role in the formation and properties of the resulting polymer network in thiol-ene reactions. nih.govmdpi.com In an ideal thiol-ene click reaction, a 1:1 stoichiometry of thiol to ene functional groups leads to the highest crosslink density and full conversion of reactive groups, resulting in a highly cross-linked copolymer. nih.gov

Deviating from stoichiometric ratios can significantly impact the network structure and properties. For example, using an off-stoichiometric ratio can result in polymers with a predictable amount of residual reactive groups (either excess thiol or ene), which can be utilized for further modifications or to influence the material's properties. nih.gov Studies on thiol-ene systems have shown that off-stoichiometry can affect the network formation rate and lead to variations in crosslink density. nih.govrsc.org In systems involving divinyl ethers and dithiols, maintaining a balanced stoichiometry is typically desired to achieve a high degree of crosslinking and optimal network properties. The ratio of thiol to ene functional groups directly influences the extent of the reaction and the final architecture of the this compound-based network.

Hybrid Polymerization Systems Incorporating this compound

Hybrid polymerization systems involve the combination of two or more distinct polymerization mechanisms occurring simultaneously or sequentially to create materials with unique properties that are not achievable by a single polymerization method. rsc.orgmdpi.com Incorporating this compound into hybrid systems leverages its reactivity in different polymerization modes, such as cationic and radical polymerization, to form complex polymer architectures and networks. taylorandfrancis.com

Dual-Cure Mechanisms (e.g., UV-Initiated Free Radical and Redox-Initiated Reactions)

Dual-cure systems utilize two different curing mechanisms to polymerize a material. This approach is particularly useful for achieving uniform curing in complex geometries or thick sections where a single cure mechanism might be inefficient. google.comgoogle.com this compound, with its vinyl ether functionality, can participate in both UV-initiated free radical and cationic polymerization, making it suitable for dual-cure applications. taylorandfrancis.comcapes.gov.br

One common dual-cure approach combines UV-initiated free radical polymerization with a "dark cure" mechanism, such as a redox-initiated free radical reaction. google.comgoogle.commedicaljournalssweden.se In such systems, UV exposure initiates rapid polymerization in the exposed areas, while the redox reaction continues the curing process in areas not reached by UV light. google.comgoogle.com For example, compositions combining UV-initiated and redox-initiated free radical reactions have been developed as sealants that partially cure under UV light and then continue to cure in the dark via a redox mechanism involving organic peroxides and metal complexes. google.comgoogle.com

While specific examples of this compound in a UV-initiated free radical and redox-initiated dual-cure system were not explicitly detailed in the search results, the reactivity of vinyl ethers in both radical and cationic polymerizations suggests its potential in such systems. UV irradiation can initiate free radical polymerization of suitable co-monomers and potentially initiate cationic polymerization of vinyl ethers depending on the photoinitiator system used. capes.gov.brresearchgate.net A redox system could then provide an alternative or supplementary initiation pathway, allowing for continued polymerization in the absence of UV light.

Another type of dual-cure system can involve combining UV-initiated free radical polymerization with a thermally initiated reaction. usm.edu This allows for initial shaping and curing with UV light, followed by a thermal post-cure to enhance mechanical properties or achieve higher conversion.

Sequential and Simultaneous Polymerization Approaches in this compound Hybrid Systems

Hybrid polymer systems incorporating this compound can be formed through either sequential or simultaneous polymerization of the different monomer components. mdpi.comosti.govresearchgate.net

In sequential polymerization, one type of polymerization is completed or partially completed before the initiation of the second polymerization. This approach allows for the formation of distinct polymer blocks or networks that are subsequently combined or interpenetrated. For instance, a pre-formed polymer network can be swollen with monomers for a second polymerization, leading to the formation of an interpenetrating polymer network (IPN). mdpi.com

Simultaneous polymerization involves the concurrent polymerization of all monomer components. This can lead to the formation of more homogeneous hybrid materials, such as block copolymers or IPNs, depending on the compatibility of the monomers and the polymerization mechanisms. osti.govresearchgate.net The relative rates of the different polymerization reactions play a crucial role in determining the final morphology and properties of the hybrid material. researchgate.net

Research on hybrid inorganic-polymer nanocomposites highlights the use of both simultaneous and sequential approaches for forming hybrid networks. mdpi.commdpi.com In simultaneous methods, the formation of the organic polymer network and the inorganic phase occur concurrently. mdpi.com In sequential methods, a pre-formed polymer is exposed to precursors for the inorganic phase, which then forms within the existing polymer network. mdpi.com

For this compound-based hybrid systems, sequential polymerization could involve, for example, forming a network via thiol-ene chemistry with this compound, followed by a second polymerization using residual vinyl ether groups or other functionalities introduced into the network. Alternatively, simultaneous polymerization could involve initiating both a thiol-ene reaction and a cationic polymerization of this compound concurrently in the presence of appropriate initiators for both mechanisms. The choice between sequential and simultaneous approaches depends on the desired material architecture and properties.

Data Table:

| Polymerization Type / System | Key Kinetic Factors | Typical Outcome / Network Formation |

| Interfacial Polymerization (General Principles) | Monomer diffusion rate, Reaction rate at interface | Thin film formation, Influenced by interface properties and diffusion |

| Thiol-Ene Click Chemistry (with Vinyl Ethers) | Initiator concentration, Light intensity, Monomer structure, Stoichiometry | High conversion, Formation of uniform cross-linked networks |

| Dual-Cure (UV-Radical + Redox) | UV intensity, Photoinitiator efficiency, Redox initiator kinetics | Curing in both exposed and unexposed areas, Potential for controlled depth cure |

| Hybrid Systems (Sequential) | Kinetics of each individual polymerization step | Formation of distinct phases or interpenetrating networks |

| Hybrid Systems (Simultaneous) | Relative rates of concurrent polymerizations | Formation of more homogeneous or complex interpenetrated structures |

This table provides a general overview based on the principles of the discussed polymerization types as they would apply to a monomer like this compound. Specific data would require dedicated experimental studies on this compound in each particular system.

Detailed Research Findings:

Research findings indicate that divinyl ethers, including potentially this compound, are reactive monomers suitable for various polymerization mechanisms, particularly cationic and radical-mediated thiol-ene reactions. taylorandfrancis.comcapes.gov.br The thiol-ene reaction with vinyl ethers is characterized by high efficiency and the ability to form well-defined networks, with stoichiometry being a critical parameter for controlling network structure. wikipedia.orgnih.govmdpi.com Hybrid polymerization approaches, including dual-cure systems and sequential/simultaneous polymerizations, offer versatile strategies for incorporating this compound into materials with tailored properties by combining different curing mechanisms. rsc.orgmdpi.comgoogle.comgoogle.comusm.edumdpi.comosti.govresearchgate.net The specific kinetics and resulting material properties are highly dependent on the chosen co-monomers, initiators, and reaction conditions.

Control over Network Formation and Crosslinking Density in Multi-Modal Curing

Control over network formation and crosslinking density is crucial for tailoring the final properties of polymers derived from cyclohexanedimethanol divinyl ether (this compound) in multi-modal curing processes. Multi-modal curing often involves combining different polymerization mechanisms, such as cationic and free radical polymerization, frequently initiated by UV or thermal energy dokumen.pubmdpi.comresearchgate.net. Divinyl ethers like this compound can participate in both cationic and radical polymerization, offering versatility in designing network structures .

The crosslink density, a measure of crosslinked points per unit volume, significantly influences the mechanical, thermal, and swelling properties of the resulting polymer network researchgate.netarxiv.orgmdpi.comiupac.orgscielo.brresearchgate.net. Higher crosslinking density generally leads to increased stiffness, higher glass transition temperature, and reduced swelling researchgate.netarxiv.orgmdpi.comresearchgate.net. Conversely, lower crosslinking density can result in more flexible materials with higher swelling capacity mdpi.com.

In multi-modal curing of divinyl ethers, several factors allow for precise control over network formation and crosslinking density:

Initiator Type and Concentration: The choice and concentration of photoinitiators or thermal initiators play a critical role. Different initiators generate active species (cations or radicals) that initiate polymerization. In UV curing, photoinitiator molecules split into radicals or ionic species upon irradiation diva-portal.org. The concentration of the photoinitiator influences the rate of polymerization and the final crosslinking density researchgate.net. For instance, in free radical crosslinking, the efficiency of crosslinking depends on the type of peroxide used and the polymer radicals formed researchgate.net.

Curing Conditions: Parameters such as irradiation intensity and duration in UV curing, or temperature and time in thermal curing, significantly affect the extent of conversion and thus the crosslink density researchgate.netdiva-portal.org. Faster polymerization reactions, potentially due to higher intensity or temperature, can delay vitrification, allowing for higher conversion and increased crosslinking density nih.gov. The thickness of the material being cured also affects the degree of crosslinking in UV curing, with thicker films potentially having lower conversion due to reduced light penetration diva-portal.org.

Presence of Additives: The inclusion of additives can modulate the curing kinetics and network structure. For example, protic and chelating additives have been shown to control the kinetics of cationic polymerization and influence crosslink density in epoxy systems researchgate.net. In free radical systems, additives like amines or thiols can act as scavengers to mitigate oxygen inhibition, potentially leading to more complete conversion and higher crosslinking density mdpi.com.

Sequential vs. Simultaneous Curing: Multi-modal curing can involve simultaneous activation of different mechanisms or sequential curing steps. The order and timing of these steps can influence the final network architecture and crosslinking density. For instance, a dual-cure process combining subsequent UV-initiated radical and cationic polymerizations has been shown to be effective radtech.org.

Research findings highlight the relationship between curing parameters and resulting network properties. For example, studies on similar divinyl ether systems have shown that optimizing the type and concentration of the divinyl ether can lead to high curing rates and adequate material properties rsc.orgrsc.org. The length and chemical structure of the spacer in divinyl ethers can also influence photoreactivity rsc.org.

The ability to control crosslinking density in multi-modal curing of this compound is essential for tailoring materials for specific applications, enabling the design of polymers with a wide range of mechanical properties researchgate.net.

Table 1: Factors Influencing Crosslinking Density in Multi-Modal Curing

| Factor | Influence on Crosslinking Density | Notes |

| Initiator Type and Concentration | Affects initiation rate and number of active centers. | Higher concentration can increase crosslinking, up to a point. |

| Monomer Composition and Functionality | Determines the potential for network formation. | Higher functionality/crosslinker ratio increases crosslinking potential. |

| Curing Conditions (UV Intensity/Time, Temp/Time) | Controls the extent and rate of polymerization. | Higher conversion generally leads to higher crosslinking density. |

| Presence of Additives | Can influence reaction kinetics, inhibit side reactions, or scavenge inhibitors. | Can increase or decrease crosslinking depending on the additive. |

| Curing Sequence (Multi-modal) | Impacts network architecture and homogeneity. | Sequential vs. simultaneous curing offers different control. |

Table 2: Characterization Techniques for Crosslink Density

| Technique | Measured Property Related to Crosslinking Density |

| Swelling Tests | Gel fraction, network density, swelling degree |

| Dynamic Mechanical Analysis (DMA) | Storage modulus (G'), loss modulus (G'') |

| Rheological Monitoring | Modulus development during curing |

| Stress-Strain Measurements | Elastic modulus, tensile strength |

| Nuclear Magnetic Resonance (NMR) | Amount and distribution of crosslinks |

These techniques provide valuable data for understanding how processing conditions and material composition affect the final crosslinked network structure.

Structural Characterization and Analytical Techniques for Chdmdve Derived Materials

Spectroscopic Characterization of CHDMDVE-Based Polymers

Spectroscopic methods are fundamental in identifying the functional groups present in this compound monomers and their corresponding polymers, monitoring the progress of polymerization reactions, and determining the structural motifs within the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers, providing information on monomer incorporation, polymer architecture, tacticity, and end-group analysis drawellanalytical.comresearchgate.netresearchgate.netvt.edu. For polymers derived from this compound, both ¹H and ¹³C NMR spectroscopy can be utilized to confirm the presence of the cyclohexanedimethanol unit and the vinyl ether linkages in the monomer, and to track the disappearance of the characteristic vinyl peaks as polymerization proceeds researchgate.netvt.eduresearchgate.netgoogle.comguidechem.com.

NMR is particularly valuable for elucidating the structure of polymers synthesized from monomers containing isomers, such as the cis and trans isomers of 1,4-cyclohexanedimethanol (B133615), which is the base structure of this compound researchgate.netguidechem.com. Different signals in the NMR spectrum correspond to protons and carbons in distinct chemical environments, allowing for the identification of these isomers within the polymer backbone researchgate.net. Furthermore, NMR can be used to estimate the extent of reaction by monitoring the decrease in intensity of monomer signals relative to polymer signals or an internal standard royce.ac.uk. For vinyl ether polymerizations, the characteristic signals of the vinyloxy protons (typically in the 3.5-4.5 ppm range for the methylene (B1212753) protons adjacent to the oxygen and 6-7 ppm for the vinylic proton) disappear or change significantly upon polymerization, while new signals corresponding to the polymer backbone emerge.

While specific NMR spectral data for this compound homopolymers were not extensively detailed in the search results, the application of ¹H and ¹³C NMR to characterize polymers derived from 1,4-cyclohexanedimethanol and other vinyl ethers is well-documented, demonstrating its utility for this compound systems researchgate.netvt.eduresearchgate.netgoogle.com. For instance, NMR has been used to study the incorporation of monomers in vinyl ether copolymers and analyze the tacticity of poly(vinyl ether)s vt.edu.

Infrared (IR) Spectroscopy (e.g., FT-IR, Near-Infrared Reflection Spectroscopy) for Functional Group Analysis and Degree of Cure Determination

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is widely used to identify the functional groups present in this compound and its derived polymers drawellanalytical.comresearchgate.netresearchgate.net. FT-IR provides a molecular fingerprint based on the vibrational modes of the chemical bonds within the sample drawellanalytical.com.

For this compound, characteristic absorption bands are expected for the vinyl ether C=C double bonds (typically around 1600-1650 cm⁻¹) and the C-O stretching vibrations of the ether linkages (around 1050-1250 cm⁻¹) researchgate.netdrawellanalytical.comresearchgate.netspectroscopyonline.com. During the polymerization process, the disappearance or significant reduction in intensity of the vinyl C=C stretching band can be monitored to follow the reaction kinetics and determine the degree of cure, especially in photopolymerization where real-time FT-IR can be employed researchgate.netnih.gov.

FT-IR can also provide information about the presence of other functional groups if this compound is copolymerized with other monomers or if additives are present dokumen.pubresearchgate.net. For example, the presence of a carbonyl group in a polymer derived from 1,4-cyclohexanedimethanol was confirmed by an absorbance band around 1740 cm⁻¹ in the FT-IR spectrum researchgate.net. Attenuated Total Reflectance (ATR) FT-IR is a common technique for analyzing polymer films and surfaces without extensive sample preparation scispace.comeuropa.eu.

While specific FT-IR peak assignments for the polymerization of this compound homopolymer were not provided in the snippets, the technique's ability to monitor the consumption of vinyl ether groups and identify functional groups in related polymer systems confirms its applicability and importance in characterizing this compound-based materials researchgate.netdrawellanalytical.comresearchgate.netspectroscopyonline.comscispace.comeuropa.euspectrabase.com.

Calorimetric and Thermal Analysis of this compound Polymerizations

Calorimetric and thermal analysis techniques are essential for studying the energy changes and thermal transitions associated with the polymerization of this compound and the properties of the resulting polymers.

Photodifferential Scanning Calorimetry (Photo-DSC) for Evaluation of Polymerization Reactivity and Kinetics

Photodifferential Scanning Calorimetry (Photo-DSC) is a key technique for investigating the kinetics and reactivity of photopolymerization reactions, including those involving vinyl ether monomers like this compound mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netroyce.ac.uknih.gov. Photo-DSC measures the heat flow associated with the exothermic polymerization as a function of time and temperature while the sample is exposed to UV or visible light mdpi.comroyce.ac.uknih.gov.

By analyzing the heat flow curves (exotherms), researchers can determine important kinetic parameters such as the rate of polymerization (Rp), the time to reach maximum polymerization rate, the total heat of polymerization (which can be related to the final conversion), and the induction time mdpi.comresearchgate.netnih.gov. Photo-DSC allows for the evaluation of the effects of different photoinitiators, initiator concentrations, light intensity, and temperature on the polymerization process mdpi.comnih.gov.

The technique has been used to evaluate the reactivity of vinyl ether homopolymerization and study the kinetics of hybrid systems involving vinyl ethers researchgate.netroyce.ac.uk. For instance, Photo-DSC (referred to as DPC in one snippet) has provided kinetic parameters like activation energy for the photopolymerization of vinyl ether/acrylate hybrid oligomers researchgate.net. The shape and intensity of the exotherm provide insights into the speed and completeness of the curing reaction mdpi.comresearchgate.net.

Although specific Photo-DSC data for this compound homopolymerization kinetics were not explicitly detailed in the provided search results, the technique is well-established for studying the photopolymerization of vinyl ethers and is directly applicable to evaluating the reactivity and cure kinetics of this compound-based formulations mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netroyce.ac.uknih.gov.

Advanced Analytical Methodologies for Characterizing this compound Polymer Networks

Beyond basic spectroscopic and calorimetric techniques, several advanced analytical methods are employed to gain a comprehensive understanding of the structure and properties of this compound polymer networks. Given that this compound is a divinyl monomer, it is capable of forming cross-linked structures upon polymerization, which significantly influence the material's properties researchgate.netspectroscopyonline.comgoogle.com.

Dynamic Mechanical Analysis (DMA) is a crucial technique for characterizing the viscoelastic properties and determining the glass transition temperature (Tg) of cured polymer networks google.com. DMA measures the mechanical response of a material to an oscillating force as a function of temperature, time, or frequency researchgate.netguidechem.com. The Tg, which is associated with the onset of segmental mobility in the polymer network, is a key indicator of the material's thermal and mechanical performance drawellanalytical.comresearchgate.netresearchgate.netguidechem.comgoogle.com. For cured sealants potentially based on monomers like this compound, DMA has been used to determine Tg by identifying the peak of the tan δ curve google.com.

Thermogravimetric Analysis (TGA) is often used in conjunction with DSC to assess the thermal stability of polymers by measuring the weight loss as a function of increasing temperature drawellanalytical.comresearchgate.netresearchgate.netguidechem.com. TGA provides information on decomposition temperatures and the amount of volatile components drawellanalytical.comresearchgate.netguidechem.com.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution (Mw, Mn, and dispersity) of soluble polymers vt.edugoogle.comacs.org. While highly cross-linked this compound networks are typically insoluble, GPC can be applied to study soluble oligomeric species formed during the initial stages of polymerization or to characterize linear or less cross-linked polymers derived from this compound or its copolymers vt.edugoogle.com. For non-thiol-terminated prepolymers, GPC using polystyrene standards is a common method for molecular weight determination google.com.

Mass Spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), can be used to characterize the molecular weight distribution and end-group structures of soluble polymers or the degradation products of cross-linked networks, providing insights into the network structure. ¹H NMR can support MALDI-TOF results in understanding network characteristics.

Characterization of the mechanical properties , such as tensile strength, modulus, and hardness, is also vital for understanding the performance of cured this compound materials in their intended applications drawellanalytical.comguidechem.com. Techniques like tensile testing and hardness measurements provide direct information on the material's strength and rigidity guidechem.com.

For applications as dielectric materials, the electrical properties of this compound-based polymer networks are characterized spectroscopyonline.com. Techniques such as measurements of volume resistivity and dielectric constant are relevant in this context spectroscopyonline.com.

The yield of polymer formation in processes like interfacial polymerization can also be a key characteristic, providing information on the efficiency of the polymerization under specific conditions researchgate.net.

| Reaction Temperature | Polymer Yield (%) |

| Lower | Lower |

| Higher | Higher (limiting) |

Table 1: Effect of Reaction Temperature on Polymer Yield in Interfacial Polymerization of this compound and Maleic Acid researchgate.net.

The ratio of monomers can also significantly impact the polymer yield and the degree of crosslinking researchgate.net.

| This compound:MA Ratio | Polymer Yield (%) |

| Lower | Lower |

| Intermediate | Maximum |

| Higher | Decreases |

Table 2: Effect of Monomer Ratio (this compound:MA) on Polymer Yield in Interfacial Polymerization researchgate.net.

The comprehensive characterization of this compound-derived materials using these spectroscopic, calorimetric, and advanced analytical techniques provides a thorough understanding of their structure, formation kinetics, thermal behavior, and mechanical performance, enabling the development of materials tailored for specific applications.

Computational and Theoretical Investigations of Cyclohexanedimethanol Divinyl Ether Chdmdve Reactivity

Quantum Mechanical Studies of CHDMDVE Reaction Energetics

Quantum mechanical (QM) calculations are fundamental in computational chemistry for studying the electronic structure and properties of molecules. They can be used to investigate reaction energetics by calculating the potential energy surface of a reaction, identifying transition states, and determining activation energies. Applying QM studies to this compound polymerization would involve examining the energy changes during the initiation, propagation, and termination steps of the polymerization process. This could provide valuable information about the feasibility and relative rates of different reaction pathways. Although QM calculations are a standard approach for analyzing reaction mechanisms and predicting unknown reactions, specific detailed quantum mechanical studies on the reaction energetics of this compound polymerization were not identified in the search results.

Calculation of Activation Energies for this compound Polymerization Pathways

Activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction, including polymerization. It represents the minimum energy required for reactants to overcome the energy barrier and form products. Quantum mechanical calculations can be employed to calculate activation energies by locating and characterizing the transition state structures along a reaction pathway. For this compound polymerization, calculating the activation energies for different initiation methods (e.g., radical or cationic) and propagation steps would be crucial for understanding the kinetics and efficiency of the polymerization. These calculations could help predict how temperature and catalyst choice might influence the reaction rate. While the principles of calculating activation energies using computational methods like QM are well-established and applied to polymerization systems, specific data on the calculated activation energies for various this compound polymerization pathways were not found in the search results.

Theoretical Predictions of Preferred Reaction Pathways

Theoretical methods, particularly quantum mechanics, can be used to predict the preferred reaction pathways by comparing the activation energies of competing reactions. Reactions with lower activation energies are generally kinetically favored. By mapping out potential reaction routes for this compound polymerization, including possible side reactions, computational studies could theoretically predict which pathways are most likely to occur under specific conditions. This could involve identifying the most stable intermediates and transition states. Computational tools can model reaction pathways for compounds like 1,4-Bis((vinyloxy)methyl)cyclohexane, such as for hydrolysis or oxidation. fishersci.ca However, specific theoretical predictions regarding the preferred polymerization pathways of this compound were not found in the consulted literature.

Molecular Modeling and Simulation of this compound Network Formation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are valuable for studying the formation and structure of polymer networks. These methods can simulate the behavior of molecules over time, providing insights into how monomers connect and arrange to form a cross-linked structure. For this compound, molecular modeling and simulation could be used to visualize and analyze the network formation process, understand the resulting network density, and predict material properties that depend on the network structure, such as mechanical strength and thermal stability. While molecular modeling is widely used to study polymer systems and network formation in various contexts, specific molecular modeling and simulation studies focused on the network formation specifically from this compound were not identified in the search results.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for this compound and its Co-monomers

Quantitative Structure-Reactivity Relationship (QSRR) analysis aims to develop predictive models that correlate the chemical structure of a compound with its reactivity. This involves identifying molecular descriptors that capture relevant structural features and relating them statistically to experimental or calculated reactivity data. QSRR analysis can be used to understand how variations in chemical structure influence reaction rates or polymerization behavior. For this compound and its co-monomers (if used in copolymerization), QSRR could potentially be applied to predict their relative reactivities in polymerization reactions based on their molecular structures. This could aid in the design of new polymer materials with tailored properties. However, specific QSRR analysis studies involving this compound and its co-monomers were not found in the search results.

Applications of Cyclohexanedimethanol Divinyl Ether Chdmdve in Advanced Materials Non Pharmaceutical Focus

Polymeric Thin Films and Coatings Utilizing CHDMDVE

The fabrication of thin polymeric films and coatings is a cornerstone of modern materials science, enabling advancements in electronics, separation technologies, and protective surfaces. The incorporation of monomers like this compound into these films can offer unique combinations of mechanical and chemical properties.

Fabrication Techniques

Two prominent methods for the fabrication of advanced polymeric thin films are interfacial polymerization and initiated Chemical Vapor Deposition (iCVD).

Interfacial Polymerization: This technique involves a polymerization reaction that occurs at the interface between two immiscible liquids. Typically, one monomer is dissolved in an aqueous phase and another in an organic phase. When the two phases are brought into contact, a thin polymer film forms at the interface. While traditionally used for forming polyamide membranes, the reactive vinyl ether groups of this compound could potentially participate in certain interfacial reaction schemes, although direct research on this is not widely documented.

Initiated Chemical Vapor Deposition (iCVD): The iCVD process is a solvent-free method for depositing thin polymer films from vapor-phase precursors. mit.edu Monomers and an initiator are introduced into a vacuum chamber, and the initiator is thermally decomposed to create free radicals, which then initiate polymerization of the monomers on a cooled substrate. svc.org This technique allows for the creation of highly conformal and pure polymer films with precise thickness control. frontiersin.org Research has shown that other divinyl ether compounds, such as di(ethylene glycol) divinyl ether, can be successfully polymerized using iCVD to create functional thin films. nih.gov This precedent suggests that this compound, as a divinyl ether, is a strong candidate for use in iCVD processes to fabricate novel polymer films. The resulting polymers would be cross-linked due to the difunctional nature of the this compound monomer.

Manipulation of Film Properties through this compound Incorporation

The inclusion of this compound in a polymer matrix is expected to significantly influence the resulting film's properties, particularly its stretchability and dielectric performance.

Performance in Membrane Separation Technologies

Polymeric membranes are essential for various separation processes, including gas separation, water purification, and organic solvent nanofiltration. mdpi.com The performance of these membranes is determined by their permeability and selectivity. The incorporation of this compound into membrane materials could offer a way to tune these properties. The rigid cyclohexane (B81311) unit could create specific pore structures or free volume distributions within the polymer matrix, potentially enhancing selectivity for certain molecules. The cross-linked network formed by this compound would also contribute to the chemical and thermal stability of the membrane, which is crucial for long-term operation. While the direct use of this compound in interfacial polymerization for membranes has not been extensively reported, its potential as a cross-linking agent in other membrane fabrication processes warrants investigation.

Dielectric Materials for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of next-generation flexible and transparent electronics. The performance and stability of OFETs are highly dependent on the properties of the gate dielectric material.

Integration of this compound in Cross-linked Polymer Dielectrics

Cross-linked polymers are often favored as gate dielectrics in OFETs due to their excellent insulating properties, mechanical robustness, and chemical resistance, which allows for solution-processing of subsequent layers. researchgate.net Monomers with two reactive groups, such as the divinyl ether functionality of this compound, are ideal for forming highly cross-linked networks. This compound could be copolymerized with other monomers to create a dielectric layer with tailored properties. For example, it could be combined with monomers containing polar functional groups to increase the dielectric constant, or with fluorinated monomers to lower it.

Influence of this compound on Dielectric Properties and Device Stability

The integration of this compound into the dielectric layer of an OFET would likely have a significant impact on the device's electrical characteristics and stability.

Dielectric Properties: As mentioned previously, the chemical structure of this compound suggests that its polymers could have a low dielectric constant. While a high dielectric constant is often desired to enable low-voltage operation, low-k dielectrics are advantageous for high-frequency applications as they reduce parasitic capacitance. The choice of comonomers and the degree of cross-linking would allow for the tuning of the dielectric constant to meet the requirements of a specific application.

Device Stability: The stability of OFETs, particularly their operational and environmental stability, is a major challenge. A highly cross-linked dielectric layer formed using this compound could provide a robust and chemically inert interface with the organic semiconductor, potentially improving device stability. The hydrophobic nature of the cyclohexane ring might also help to reduce the trapping of water molecules at the semiconductor-dielectric interface, which is a common cause of instability in OFETs.

While direct experimental data on the use of this compound in these advanced material applications is currently limited in publicly available research, its chemical structure and the performance of similar divinyl ether compounds in related applications suggest that it is a promising candidate for further investigation and development.

Adhesive and Sealant Technologies Incorporating this compound

Cyclohexanedimethanol divinyl ether (this compound) serves as a key component in the formulation of advanced adhesives and sealants, valued for its role as a reactive diluent. ulprospector.com Its integration into polymer systems, particularly those based on thiol-ene chemistry, allows for the development of materials with tailored properties. Sealants, which are distinct from adhesives in that they typically exhibit lower strength and higher elongation, are primarily designed to fill gaps and seal joints. adhesives.org Key requirements for high-performance sealants include strong adhesion, resistance to environmental factors, flexibility, and low shrinkage upon curing. adhesives.org this compound contributes positively to these characteristics, particularly in sophisticated dual-cure systems.

Formulation of Dual-Cure Sealants with this compound

Dual-cure sealants are formulated to combine two curing mechanisms, typically a rapid ultraviolet (UV) light-initiated cure followed by a secondary "dark" cure mechanism that proceeds in areas shielded from the light source. google.comgoogle.com This ensures a complete cure throughout the sealant, which is critical in applications where full light exposure is not possible. google.comgoogle.com

This compound is incorporated as a polyalkenyl monomer in these formulations. google.comgoogle.com A typical dual-cure system is structured as a two-part sealant: google.com

Part A (Base): Often contains a polythiol prepolymer, such as a thiol-terminated polythioether.

Part B (Accelerator): Contains the polyalkenyl component, which can include this compound, along with other alkenyl-terminated prepolymers or monomers. google.com

The dual-cure functionality is achieved by including initiators for both curing processes. The UV cure is driven by a photoinitiator that generates free radicals upon exposure to actinic radiation. google.com The secondary cure mechanism is often a redox-initiated reaction, which involves combining a metal complex and an organic peroxide. These components are separated in the two-part system and initiate curing upon mixing. google.comgoogle.com The inclusion of this compound, a divinyl ether, is crucial for the thiol-ene "click" reaction that forms the polymer network.

Table 1: Example Components in a Two-Part Dual-Cure Thiol-Ene Sealant Formulation

| Component Type | Specific Example | Part | Purpose |

|---|---|---|---|

| Polythiol Prepolymer | Thiol-terminated polythioether | A | Forms the polymer backbone |

| Polyalkenyl Monomer | Cyclohexanedimethanol divinyl ether (this compound) | B | Cross-linking agent, reacts with polythiol |

| Photoinitiator | Irgacure® 2022 | B | Initiates UV-light cure |

| Redox Initiator 1 | Organic Peroxide | A | Component of the secondary cure system |

| Redox Initiator 2 | Metal Complex | B | Component of the secondary cure system |

| Adhesion Promoter | Silane | A or B | Enhances bonding to the substrate |

This table is illustrative, based on components described in dual-cure sealant patents. google.comgoogle.com

Curing Dynamics and Material Performance in Sealant Applications

The curing of a this compound-containing dual-cure sealant is a two-stage process. Upon application and exposure to UV light, the photoinitiator triggers the rapid reaction between the thiol groups of the prepolymer and the vinyl ether groups of this compound on the surface. google.com This provides a quick "tack-free" state and initial mechanical strength.

The performance of the cured sealant is significantly influenced by the presence of this compound. Its cycloaliphatic structure contributes to the polymer network's durability and thermal stability. The ether linkages provide a degree of flexibility, which is critical for sealants that must accommodate movement between substrates. adhesives.org The result is a cured sealant with the necessary elongation and strength to maintain a seal under stress. adhesives.org

Table 2: Representative Performance Data for Dual-Cure Sealants

| Property | Typical Value Range | Significance in Sealant Performance |

|---|---|---|

| Viscosity (uncured) | 50 - 450 Pa-sec | Determines applicability and workability for filling gaps. google.com |

| Tack-Free Time (UV) | 10 - 60 seconds | Speed of initial surface cure for handling. |

| Full Cure Time | 24 - 72 hours | Time to develop final mechanical properties. google.com |

| Shore A Hardness | 30 - 60 | Measures the indentation resistance of the cured elastomer. google.com |

| Tensile Strength | 1 - 3 MPa | The stress the sealant can withstand before failing. |

Note: Values are representative and can be heavily modified by the full formulation.

Biomaterial Scaffolds and Composites (Materials Science Perspective)

From a materials science standpoint, the selection of monomers for creating biomaterial scaffolds is critical for achieving the desired biocompatibility, mechanical properties, and structural integrity. Scaffolds act as a temporary synthetic extracellular matrix to support cell adhesion and tissue regeneration. researchgate.netresearchgate.net While not yet widely documented in mainstream scaffold research, the chemical characteristics of this compound present potential advantages for this field, particularly in creating composite materials for non-pharmaceutical applications like dental restoratives.

Contribution to Material Properties Relevant to Mechanical Integrity and Network Formation

The mechanical integrity and network structure of a biomaterial are crucial for its function. The material must be robust enough to withstand physiological loads while supporting cellular interactions. The structure of the cross-linking monomer is a primary determinant of these properties.

This compound's contribution to the final material properties stems from its chemical structure:

Divinyl Ether Functionality: As a difunctional monomer, this compound acts as a cross-linker, connecting polymer chains to form a three-dimensional network. The density of these cross-links dictates the material's final properties. A higher cross-link density generally leads to a higher modulus and greater solvent resistance but may reduce flexibility.

Ether Linkages: The ether bonds (-C-O-C-) within the this compound molecule and the resulting thioether bonds in a thiol-ene network are more flexible than the ester groups found in conventional dimethacrylate monomers. This inherent flexibility can help to dissipate stress within the polymer network, potentially improving toughness and fatigue resistance.

In the context of biomaterial composites, formulating with this compound allows for precise control over the final network structure. By adjusting the ratio of this compound to other monomers and oligomers, a materials scientist can tune the mechanical properties, such as balancing stiffness and toughness, to meet the specific demands of an application, from a rigid bone scaffold composite to a more flexible dental restorative material.

Future Research Directions and Emerging Trends in Cyclohexanedimethanol Divinyl Ether Chdmdve Chemistry

Development of Novel Synthetic Routes for Enhanced Sustainability

Future research in CHDMDVE synthesis is expected to prioritize the development of novel routes that align with green chemistry principles. Traditional organic synthesis can involve hazardous reagents, toxic solvents, and energy-intensive processes, contributing to environmental pollution. chemistryjournals.netskpharmteco.com The development of greener synthetic strategies is essential to mitigate these impacts. chemistryjournals.net

Key areas of focus for sustainable this compound synthesis include:

Utilization of alternative solvents: Replacing volatile, toxic, and non-renewable organic solvents with more environmentally benign options such as water, ionic liquids, or supercritical fluids. chemistryjournals.net Water, for instance, offers advantages due to its non-toxicity, abundance, and unique reactivity. chemistryjournals.net

Exploration of biocatalysis: Employing enzymes or microorganisms to catalyze synthesis reactions under milder conditions, reducing the need for harsh chemicals and energy. chemistryjournals.netepa.gov

Development of energy-efficient processes: Investigating methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netrsc.org

Designing processes with minimized waste: Focusing on synthetic pathways that reduce byproduct formation and improve atom economy, aligning with the principle of waste prevention in green chemistry. chemistryjournals.netskpharmteco.com Recent examples in green synthesis highlight the potential for significant reductions in organic waste and energy use through improved reaction efficiency and isolation methods. epa.gov

The goal is to create more sustainable and efficient methods for producing this compound, minimizing environmental impact and conserving resources. chemistryjournals.net

Advanced Control Strategies for this compound Polymerization

Achieving precise control over the polymerization of this compound is a critical area for future research, enabling the creation of polymers with tailored architectures and properties. This compound can undergo cationic polymerization due to its vinyl ether functionalities. cymitquimica.comtaylorandfrancis.com

Future directions in controlling this compound polymerization include:

Refining living cationic polymerization: Building upon existing knowledge of living cationic polymerization of vinyl ethers, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgnih.govrsc.org Research may focus on developing new initiating systems, additives, or reaction conditions to improve the living character and control over this compound polymerization specifically. rsc.org

Synthesis of complex architectures: Utilizing controlled polymerization techniques to synthesize polymers with well-defined architectures, such as star-shaped polymers, block copolymers, or telechelic polymers, incorporating this compound as a monomer or cross-linking agent. acs.orgnih.govrsc.org The structure of divinyl compounds like this compound is crucial for effective polymer linking reactions in the synthesis of star polymers. acs.orgnih.gov

Developing controlled cross-linking: Implementing strategies to precisely control the cross-linking density and network structure when this compound is used as a cross-linker, influencing the mechanical and thermal properties of the resulting materials. guidechem.comkaist.ac.krgoogle.com

Exploring alternative controlled polymerization mechanisms: Investigating the applicability of other controlled polymerization techniques beyond cationic methods, if suitable, to broaden the range of achievable polymer structures and properties. Controlled polymerization, in a broader sense, refers to controlling the polymer microstructure and monomer sequences. mdpi.com

Advanced control strategies are essential for unlocking the full potential of this compound in developing high-performance polymeric materials with specific functionalities.

Exploration of this compound in Multi-functional and Smart Material Systems

The unique structure of this compound, with its reactive vinyl ether groups and cyclohexane (B81311) ring, makes it a promising building block for the development of multi-functional and smart material systems. Multi-functional materials combine structural properties with additional functional properties, while smart materials can sense and respond to environmental stimuli. ita.esuiowa.edu

Future research will likely explore the incorporation of this compound into materials exhibiting:

Shape memory properties: As demonstrated by its use in flexible, transparent wood composites with shape memory behavior, where dynamic acetal (B89532) linkages formed via vinyl ether bonds allow for shape changes and recovery. chemistryviews.org Further research could explore other polymer systems incorporating this compound for tunable shape memory effects.

Recyclability and self-healing: Investigating the introduction of dynamic covalent bonds, such as acetal linkages derived from this compound, into thermoset networks to enable reprocessing, chemical recycling, and potentially self-healing capabilities. cas.cncas.cnrsc.org This addresses the challenge of recycling traditional thermosets. cas.cn

Dielectric properties: Utilizing this compound as a cross-linker in copolymers to impart or enhance dielectric properties, relevant for applications in electronics and energy storage. kaist.ac.krgoogle.com

Integration into composite materials: Further exploring the use of this compound-based polymers as matrix materials in composites, such as wood composites, to achieve desired combinations of mechanical, optical, and functional properties. chemistryviews.org

Stimuli-responsive behavior: Designing materials where the this compound-derived segments or linkages respond to external stimuli like temperature, light, or pH, leading to applications in sensors, actuators, or drug delivery systems. setcor.orgfrontiersin.org

The versatility of this compound allows for its integration into diverse material systems with advanced functionalities, contributing to innovations in various sectors. ezassi.com

Integration of Computational Design for Tailored this compound-Based Materials

Computational methods are becoming increasingly important in accelerating the design and discovery of new materials with specific properties. gatech.eduspecificpolymers.comnih.gov Integrating computational design approaches into the development of this compound-based materials can significantly streamline the research process.

Future research in this area will involve:

Molecular modeling and simulation: Utilizing techniques such as molecular dynamics and density functional theory (DFT) to simulate the behavior of this compound monomers and polymers at the molecular level. gatech.eduspecificpolymers.comnih.gov This can help predict properties like glass transition temperature, thermal stability, and mechanical behavior based on the material's structure. gatech.eduanl.gov

Quantitative Structure-Property Relationships (QSPR): Developing QSPR models that correlate the structural features of this compound-based polymers with their macroscopic properties. gatech.edu These models can help predict properties without extensive experimental synthesis and testing.

Machine learning in polymer design: Applying machine learning algorithms to analyze experimental and computational data, identifying trends and predicting the properties of novel this compound-based polymer compositions or architectures. gatech.edunih.govanl.gov

High-throughput virtual screening: Using computational methods to rapidly screen large virtual libraries of potential this compound-based polymer structures to identify candidates with desired properties for specific applications. gatech.edu

Simulating polymerization processes: Modeling the kinetics and mechanisms of this compound polymerization to optimize reaction conditions and predict the resulting polymer structure and molecular weight distribution.

By integrating computational design, researchers can gain a deeper understanding of structure-property relationships in this compound-based materials, enabling the rational design of polymers with tailored performance characteristics for diverse applications. specificpolymers.comnih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of Chdmdve?

- Methodological Answer :